![molecular formula C8H9NO2 B2688634 4-Acetyl-1-methylpyridin-2(1H)-one CAS No. 27330-27-4](/img/structure/B2688634.png)
4-Acetyl-1-methylpyridin-2(1H)-one
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Description
4-Acetyl-1-methylpyridin-2(1H)-one (also known as 4-AMPO) is a small organic molecule that has been widely studied for its potential applications in the fields of medicine, chemistry, and biotechnology. It is a derivative of pyridin-2(1H)-one, an aromatic heterocycle that is found in many natural products. 4-AMPO has been used as an intermediate in the synthesis of various pharmaceuticals and as a reagent in organic synthesis. In addition, 4-AMPO has been studied for its potential use as a therapeutic agent due to its ability to interact with various biological targets.
Scientific Research Applications
Ethanol Metabolism Study
One application in scientific research relates to the study of ethanol metabolism. Although not directly mentioning 4-Acetyl-1-methylpyridin-2(1H)-one, research on similar compounds, such as the use of 4-Methylpyrazole, a selective inhibitor of alcohol dehydrogenase (ADH), provides insight into the potential role of pyridine derivatives in understanding the biochemical pathways involved in alcohol metabolism. This research helps in evaluating the effects of ADH inhibitors on alcohol-induced changes in metabolite levels, contributing to broader alcohol metabolism studies (Sarkola, Iles, Kohlenberg-Mueller, & Eriksson, 2002).
Water Oxidation Catalysts
Research into the development of new families of Ru complexes for water oxidation highlights the importance of pyridine derivatives in synthesizing catalysts with significant efficiency improvements. These complexes, characterized by their electronic absorption and redox properties, underscore the versatility of pyridine-based ligands in creating effective catalysts for water oxidation, a critical reaction for energy conversion processes (Zong & Thummel, 2005).
Metal Complexes Synthesis
The synthesis of mononuclear and binuclear metal complexes using ligands derived from pyridine, such as 1,3-bis(2-pyridylimino)isoindolines, demonstrates the application of pyridine derivatives in inorganic chemistry. These complexes, with their diverse magnetic, spectral, and electrochemical properties, are studied for their potential in various applications, ranging from catalysis to materials science (Gagne, Marritt, Marks, & Siegl, 1981).
Advanced NMR Spectroscopy
In the field of analytical chemistry, pyridine derivatives are used in demonstrating advanced NMR spectroscopy methods for structural assignments. For example, experiments introducing undergraduate students to selective nuclear Overhauser effect (NOE) NMR spectroscopy utilize pyridine-based compounds to elucidate molecular structures, enhancing educational approaches in chemistry (Hopson, Lee, & Hess, 2018).
Drug Solubility Improvement
Efforts to improve the solubility of drug-like compounds involve the synthesis of amine salts of poorly soluble molecules, demonstrating the potential of pyridine derivatives in medicinal chemistry. This approach addresses one of the main challenges in drug development, showcasing the role of pyridine derivatives in enhancing the bioavailability of pharmaceuticals (Machado, Ritter, Dos Santos, Neves, Basso, & Santos, 2013).
properties
IUPAC Name |
4-acetyl-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-3-4-9(2)8(11)5-7/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQLAWSUSPMLDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=O)N(C=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-1-methylpyridin-2(1H)-one |
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